molecular formula C10H9BrO2 B2632174 1-(5-Bromo-1-benzofuran-2-YL)ethanol CAS No. 592542-03-5

1-(5-Bromo-1-benzofuran-2-YL)ethanol

Cat. No.: B2632174
CAS No.: 592542-03-5
M. Wt: 241.084
InChI Key: HBHGBROBZNHZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1-benzofuran-2-YL)ethanol is an organic compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.081 g/mol . This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound known for its diverse biological activities. The presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(5-Bromo-1-benzofuran-2-YL)ethanol typically involves the bromination of benzofuran followed by the introduction of the ethanol group. One common method involves the bromination of 2-hydroxybenzofuran using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-hydroxybenzofuran is then subjected to a Grignard reaction with ethyl magnesium bromide to yield this compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-1-benzofuran-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-YL)ethanol involves its interaction with various molecular targets. The bromine and hydroxyl groups play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds with the active site residues, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-YL)ethanol can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its combination of bromine and ethanol groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHGBROBZNHZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.